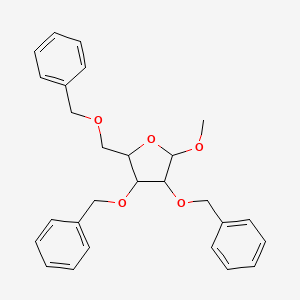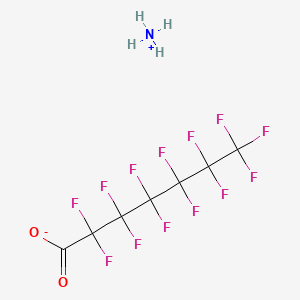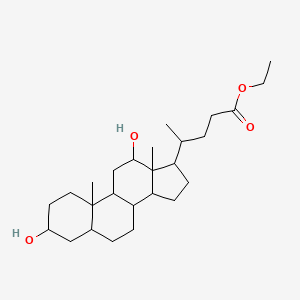
Imipramine N-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imipramine N-beta-D-glucuronide is a metabolite derived from imipramine, a tricyclic antidepressant. This compound is formed through the process of glucuronidation, where imipramine is conjugated with glucuronic acid. This modification enhances the solubility of imipramine in water and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imipramine N-beta-D-glucuronide is synthesized by incubating imipramine with recombinant uridine-5’-diphosphoglucuronosyltransferase 1A4 (UGT1A4) from baculovirus-infected sf9 cells. The reaction is carried out in vitro, and the product is purified using solid-phase extraction cartridges .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant UGT1A4 enzymes. The process includes the incubation of imipramine with these enzymes, followed by purification using high-pressure liquid chromatography (HPLC) to ensure the purity and concentration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Imipramine N-beta-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of imipramine with glucuronic acid, catalyzed by UGT1A4 .
Common Reagents and Conditions:
Reagents: Imipramine, uridine-5’-diphosphoglucuronosyltransferase (UGT1A4), glucuronic acid.
Major Products: The major product of this reaction is this compound, which is more water-soluble and can be easily excreted from the body .
Applications De Recherche Scientifique
Imipramine N-beta-D-glucuronide has several applications in scientific research:
Mécanisme D'action
Imipramine N-beta-D-glucuronide exerts its effects through the process of glucuronidation. This process involves the conjugation of imipramine with glucuronic acid, catalyzed by UGT1A4 enzymes. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. This modification helps in reducing the toxicity and increasing the excretion of imipramine .
Comparaison Avec Des Composés Similaires
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its analgesic properties.
Paracetamol glucuronide: A major metabolite of paracetamol, formed through glucuronidation.
Berberrubine-9-O-glucuronide: A glucuronide metabolite of berberine, studied for its glucose-lowering effects.
Uniqueness: Imipramine N-beta-D-glucuronide is unique due to its origin from imipramine, a tricyclic antidepressant. Its formation through glucuronidation by UGT1A4 enzymes highlights its specific metabolic pathway, which is crucial for the excretion and reduced toxicity of imipramine .
Propriétés
Formule moléculaire |
C25H32N2O6 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3 |
Clé InChI |
CXPKQHSXFUNBMP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)

![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)

![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)








